2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol
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Overview
Description
2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol is an organic compound that features a benzylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol typically involves the reaction of 4-tert-butylphenol with benzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol oxygen attacks the benzyl chloride, resulting in the formation of the benzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or a sulfide.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro, halogen, and sulfonic acid derivatives.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: Similar structure with an additional methoxy group.
2-(4-Methyl-benzylsulfanyl)-benzoic Acid: Contains a carboxylic acid group instead of a phenol group.
Diaryl Thioethers: Compounds with two aryl groups attached to a sulfur atom.
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol is unique due to the presence of both a benzylsulfanyl group and a tert-butyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.
Properties
CAS No. |
61151-26-6 |
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Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)-4-tert-butylphenol |
InChI |
InChI=1S/C18H22OS/c1-18(2,3)16-9-10-17(19)15(11-16)13-20-12-14-7-5-4-6-8-14/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
LFJBZWYWZOVHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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